molecular formula C17H16FN5O4S B2993960 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1171650-37-5

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2993960
CAS RN: 1171650-37-5
M. Wt: 405.4
InChI Key: FPWCLKJYQPBWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O4S and its molecular weight is 405.4. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging

Compounds closely related to the specified chemical, such as pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their potential as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These derivatives exhibited subnanomolar affinity for TSPO, comparable to established compounds. Radiolabeled derivatives have shown promise as in vivo PET radiotracers for imaging neuroinflammation, indicating their potential application in diagnosing and monitoring neurodegenerative diseases (Damont et al., 2015).

Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives

Research into pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential antitumor properties. A study on the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against various cancer cell lines revealed that one compound showed appreciable cancer cell growth inhibition. This suggests the potential of these compounds as anticancer agents, offering a foundation for further exploration in cancer therapy (Al-Sanea et al., 2020).

Antimicrobial Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies have led to the identification of compounds with significant antimicrobial properties, demonstrating their potential as templates for the development of new antimicrobial agents. The synthesis and characterization of these compounds, along with the evaluation of their antimicrobial activities, contribute to the ongoing search for novel treatments against resistant microbial strains (Bondock et al., 2008).

properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4S/c18-11-1-3-12(4-2-11)21-15(24)8-22-10-19-16-14(17(22)25)7-20-23(16)13-5-6-28(26,27)9-13/h1-4,7,10,13H,5-6,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCLKJYQPBWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

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